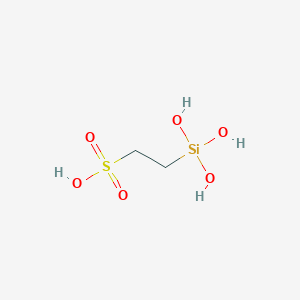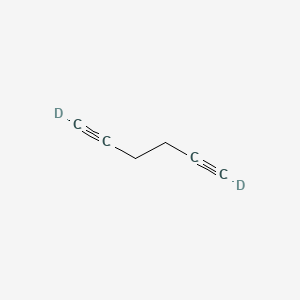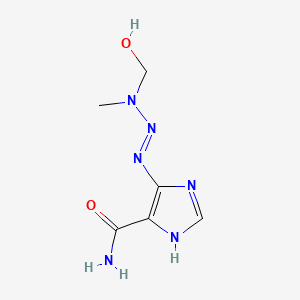![molecular formula C23H31N5O6Si B14451900 N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-44-0](/img/structure/B14451900.png)
N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is a modified nucleoside derivative. It is a guanosine molecule that has been chemically altered by the addition of a benzoyl group at the nitrogen atom and a tert-butyl(dimethyl)silyl group at the 3’-hydroxyl position. These modifications are often used in synthetic chemistry to protect reactive groups during chemical reactions, making the compound a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine typically involves multiple steps:
Protection of the 3’-Hydroxyl Group: The 3’-hydroxyl group of guanosine is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Benzoylation of the Nitrogen Atom: The nitrogen atom of the guanosine is then benzoylated by reacting it with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine involves the protection of reactive groups during chemical reactions. The tert-butyl(dimethyl)silyl group protects the 3’-hydroxyl group from nucleophilic attack, while the benzoyl group protects the nitrogen atom from electrophilic attack. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-O-[tert-butyl(dimethyl)silyl]guanosine: Similar structure but with the silyl group at the 2’-hydroxyl position.
N-Benzoyl-3’-O-[trimethylsilyl]guanosine: Similar structure but with a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group.
Uniqueness
N-Benzoyl-3’-O-[tert-butyl(dimethyl)silyl]guanosine is unique due to the specific positioning of the protective groups, which provides enhanced stability and selectivity in chemical reactions compared to other similar compounds .
Properties
CAS No. |
72409-44-0 |
|---|---|
Molecular Formula |
C23H31N5O6Si |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide |
InChI |
InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)34-17-14(11-29)33-21(16(17)30)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1 |
InChI Key |
BXIMKBLGWFFOCA-VGKBRBPRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
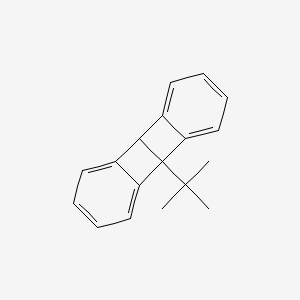
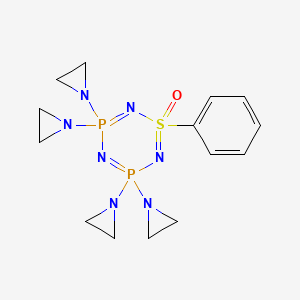
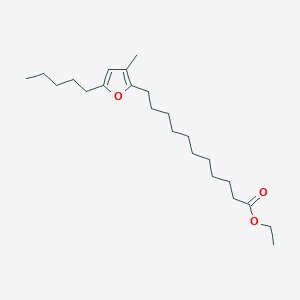
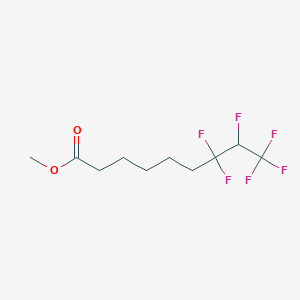

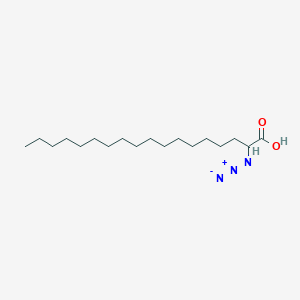
![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
